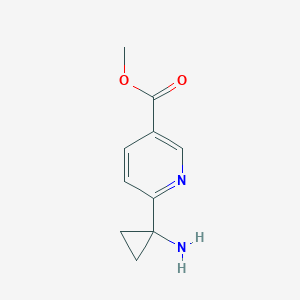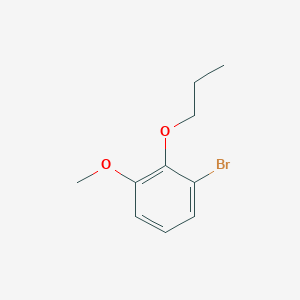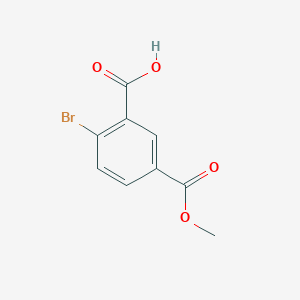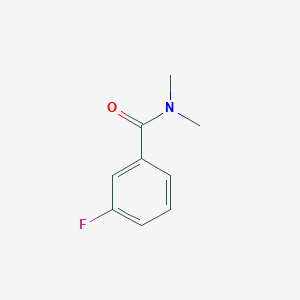
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (MMP) is a small molecule that has been studied for its potential applications in scientific research. It is a type of pyrazole that has been studied for its biochemical and physiological effects. It has been used in drug discovery studies and as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has been studied for its potential applications in drug discovery, as an inhibitor of certain enzymes, and as a tool for studying protein-protein interactions. It has also been used to study the effects of certain compounds on cells, as well as to study the effects of certain hormones on cells.
Mecanismo De Acción
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to interact with certain proteins, such as the androgen receptor, which can lead to changes in gene expression.
Biochemical and Physiological Effects
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to interact with certain proteins, such as the androgen receptor, which can lead to changes in gene expression. Furthermore, it has been shown to affect cell growth and differentiation, as well as to induce apoptosis in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has several advantages for use in lab experiments. It is easy to synthesize, and it is stable at room temperature. Furthermore, it is non-toxic, and it has a low molecular weight, making it easy to manipulate. However, it is not suitable for use in vivo experiments, as it is not water-soluble.
Direcciones Futuras
Future research on Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate could focus on its potential applications in drug discovery and development, as well as its potential as an inhibitor of certain enzymes. Additionally, further research could be conducted to investigate the effects of Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate on cell growth and differentiation, as well as its effects on gene expression. Finally, further research could be conducted to investigate the potential of Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate as an inhibitor of certain proteins, such as the androgen receptor.
Métodos De Síntesis
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can be synthesized via a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde and phenylhydrazine in an acidic medium to form the intermediate compound 4-methoxybenzylidene-phenylhydrazine. This intermediate compound is then reacted with methyl acetoacetate in an acidic medium to form Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate.
Propiedades
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-10-8-14(9-11-16)13-21-18(19(22)24-2)12-17(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAUNMMEVUUHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)









